what is the chemical structure of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol
what is the chemical structure of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol
An In-Depth Technical Guide to 2,4-dimethyl-6-(1-methylcyclohexyl)phenol (CAS: 77-61-2)
Introduction
2,4-dimethyl-6-(1-methylcyclohexyl)phenol is a sterically hindered alkylated phenol, a class of compounds renowned for their efficacy as antioxidants and stabilizers in a multitude of industrial applications. Its unique molecular architecture, featuring a bulky cyclohexyl group positioned ortho to the phenolic hydroxyl group, is the cornerstone of its chemical functionality. This strategic arrangement imparts significant stability and reactivity, making it a valuable tool for preventing oxidative degradation in materials such as polymers, lubricants, and fuels.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to explore the causal relationships between the compound's structure, its synthesis, and its functional applications. We will delve into its physicochemical characteristics, plausible synthetic pathways, analytical methodologies, and the mechanistic basis for its primary role as a radical scavenger.
Part 1: Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These identifiers and physical characteristics dictate its behavior in various matrices and inform handling, storage, and analytical procedures.
Chemical Identity
The compound is unambiguously identified by several key metrics, which are summarized below for clarity and easy reference.
| Identifier | Value |
| IUPAC Name | 2,4-dimethyl-6-(1-methylcyclohexyl)phenol[1][2] |
| CAS Number | 77-61-2[1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₂O[1][3][4][6] |
| Molecular Weight | 218.34 g/mol [1][3][4][6] |
| SMILES | OC1=C(C2(C)CCCCC2)C=C(C)C=C1C[1][3] |
| InChIKey | MXSKJYLPNPYQHH-UHFFFAOYSA-N[6] |
Physical Properties
The bulk physical properties of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol are consistent with a high-boiling point organic molecule of its molecular weight.
| Property | Value | Source |
| Density | 0.992 g/cm³ | [4] |
| Boiling Point | 311 °C (at 760 mmHg) | [4] |
| Flash Point | 140 °C | [4] |
| Refractive Index | 1.532 | [4] |
Structural Analysis
The functionality of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol is a direct consequence of its molecular structure. The phenolic hydroxyl group is the active site for antioxidant activity. The two methyl groups on the aromatic ring and, most critically, the bulky 1-methylcyclohexyl group at the C6 position (ortho to the hydroxyl) provide significant steric hindrance. This bulkiness is not an incidental feature; it is essential for preventing the formation of undesirable dimers and side reactions, thereby enhancing the compound's efficiency as a radical scavenger. The electron-donating nature of the alkyl substituents also serves to weaken the O-H bond, facilitating hydrogen atom donation to terminate radical chain reactions.
Caption: Chemical structure of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol.
Part 2: Synthesis and Mechanism
The synthesis of highly substituted phenols is a significant area of organic chemistry.[7][8] For 2,4-dimethyl-6-(1-methylcyclohexyl)phenol, the most industrially viable and chemically logical approach is the direct alkylation of a readily available phenolic precursor.
Proposed Synthesis: Friedel-Crafts Alkylation
The synthesis involves the acid-catalyzed Friedel-Crafts alkylation of 2,4-dimethylphenol (also known as 2,4-xylenol) with 1-methylcyclohexene. The hydroxyl group of the phenol is a strong ortho-, para-directing group. Since the para-position is already occupied by a methyl group, the incoming electrophile (the 1-methylcyclohexyl carbocation) is directed to the available ortho-position (C6).
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure. Researchers must adapt it based on laboratory-specific conditions and safety assessments.
-
Reactor Setup: Charge a glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel with 2,4-dimethylphenol and a suitable solvent (e.g., toluene).
-
Catalyst Introduction: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid like aluminum chloride, while maintaining a controlled temperature. The choice of catalyst is critical; Lewis acids often provide higher selectivity but require anhydrous conditions.
-
Alkene Addition: Add 1-methylcyclohexene dropwise from the dropping funnel. This reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (e.g., 50-70 °C).
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Work-up: Upon completion, cool the reaction mixture and quench it by slowly adding water. Neutralize the acid catalyst with a base wash (e.g., dilute sodium bicarbonate solution).
-
Purification: Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The crude product can be purified further by vacuum distillation or recrystallization to yield the final, high-purity compound.
Part 3: Analytical Characterization
Post-synthesis, rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the target molecule. A multi-technique approach is standard practice.
Chromatographic Analysis (HPLC)
Reverse-phase HPLC is an effective method for assessing the purity of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol.[2] The nonpolar nature of the molecule lends itself well to separation on a C18 stationary phase.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent separation for nonpolar to moderately polar compounds. |
| Mobile Phase | Acetonitrile / Water with 0.1% Acid | A typical mobile phase for RP-HPLC. The acid (phosphoric or formic) improves peak shape.[2] |
| Detection | UV at ~275 nm | Phenolic compounds exhibit strong UV absorbance around this wavelength. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Injection Volume | 10 µL | Standard injection volume. |
For applications requiring mass spectrometry (LC-MS), phosphoric acid should be substituted with a volatile acid like formic acid to ensure compatibility with the MS detector.[2]
Spectroscopic Confirmation
While chromatographic methods establish purity, spectroscopic techniques confirm the molecular structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum should reveal distinct signals corresponding to the aromatic protons (2H), the phenolic -OH proton (1H, broad), the two aromatic methyl groups (3H each), the cyclohexyl methyl group (3H), and the cyclohexyl methylene protons (10H).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band around 3400-3600 cm⁻¹ characteristic of the O-H stretching of the phenol. Strong absorptions in the 2850-3000 cm⁻¹ region will correspond to C-H stretching from the alkyl groups.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a clear molecular ion peak (M⁺) at an m/z value corresponding to the compound's molecular weight (218.34).[1][4] The monoisotopic mass is 218.167065 g/mol .[5]
Part 4: Applications and Mechanistic Action
The industrial utility of 2,4-dimethyl-6-(1-methylcyclohexyl)phenol stems almost entirely from its properties as a hindered phenol antioxidant.
Mechanism of Antioxidant Activity
Organic materials, particularly polymers and lubricants, degrade via free-radical chain reactions initiated by heat, light, or mechanical stress. Hindered phenols interrupt this cycle. The phenol donates its weakly-bound hydroxyl hydrogen to a highly reactive peroxy radical (ROO•), converting it into a stable hydroperoxide (ROOH) and generating a phenoxy radical.
Caption: Mechanism of radical scavenging by a hindered phenol.
Crucially, the resulting phenoxy radical (Ar-O•) is highly stabilized by resonance and by the steric hindrance from the ortho-alkyl group. This bulkiness prevents the phenoxy radical from initiating new radical chains, effectively terminating the degradation cycle.
Industrial Applications
Given its structure, 2,4-dimethyl-6-(1-methylcyclohexyl)phenol is a prime candidate for use as a stabilizer in a variety of materials:
-
Polymers: To protect plastics like polystyrene, polyurethanes, and polyamides from thermal and oxidative degradation during processing and end-use.[9]
-
Elastomers: To prevent the hardening and cracking of synthetic and natural rubbers.
-
Fuels and Lubricants: As an antioxidant to prevent gum formation in gasoline and degradation of lubricating oils.[10]
-
Chemical Intermediates: As a building block for more complex molecules, including other stabilizers or specialty chemicals. Cyclohexylphenols are valuable intermediates for dyes, resins, and pharmaceuticals.[11]
Conclusion
2,4-dimethyl-6-(1-methylcyclohexyl)phenol is more than just a chemical entry in a catalog; it is a molecularly engineered solution to the pervasive problem of oxidative degradation. Its efficacy is a direct result of the deliberate combination of a reactive phenolic hydroxyl group and a sterically demanding alkyl framework. Through a well-understood synthesis like Friedel-Crafts alkylation and characterization by standard analytical techniques, this compound can be reliably produced and verified. Its primary application as a radical-scavenging antioxidant provides critical protection and extends the service life of countless industrial materials, underscoring the power of applied organic chemistry in solving real-world challenges.
References
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SIELC Technologies. (2018, February 16). Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)-. [Link]
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Britannica. (2026, February 27). Phenol | Definition, Structure, Uses, & Facts. [Link]
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Chemsrc. (2025, September 19). 6-(1-methylcyclohexyl)-2,4-xylenol | CAS#:77-61-2. [Link]
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National Institutes of Health (NIH). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC. [Link]
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Environmental Protection Agency (EPA). (2025, October 15). Phenol, 2,4-dimethyl-6-(1-methylcyclohexyl)- - Chemical Details. [Link]
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ACS Publications. (2020, July 20). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control | Organic Letters. [Link]
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ACS Publications. (2024, April 16). Environmentally Friendly Synthesis of Highly Substituted Phenols Using Enallenoates and Grignard Reagents | Organic Letters. [Link]
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mzCloud. (2018, March 28). 2 2 Methylenebis 4 methyl 6 1 methylcyclohexyl phenol. [Link]
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Wikipedia. 2,4-Dimethyl-6-tert-butylphenol. [Link]
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Global Substance Registration System (GSRS). 6-(1-METHYLCYCLOHEXYL)-2,4-XYLENOL. [Link]
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PrepChem.com. Synthesis of 2,4-dimethyl-6-(2-phenylacryloyl)phenol. [Link]
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NIST WebBook. Phenol, 2,4-dimethyl-. [Link]
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Royal Society of Chemistry. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]
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National Institutes of Health (NIH). (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC. [Link]
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